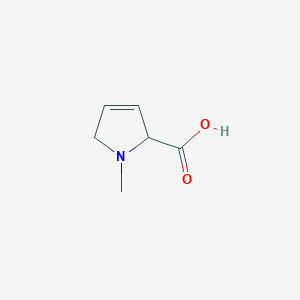

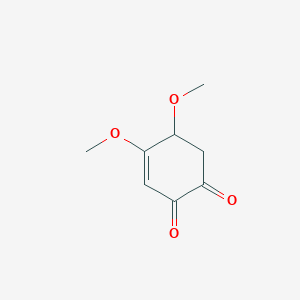

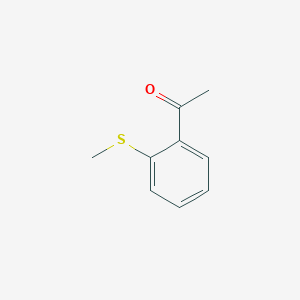

![molecular formula C11H11F3O2 B169894 4-[3-(Trifluoromethyl)phenyl]butanoic acid CAS No. 145485-43-4](/img/structure/B169894.png)

4-[3-(Trifluoromethyl)phenyl]butanoic acid

Overview

Description

“4-[3-(Trifluoromethyl)phenyl]butanoic acid” is a chemical compound with the CAS Number: 1042815-82-6 . It has a molecular weight of 232.2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel synthesis of ®‐3‐(tert‐butoxycarbonylamino)‐4‐(2,4,5‐trifluoro phenyl) butanoic acid, which is a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . Another study reported the synthesis of a series of new N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O2/c1-7(6-10(15)16)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The trifluoromethyl group in the compound can participate in various reactions. For example, 4-(Trifluoromethyl)phenylboronic acid can be used as a reactant in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 232.2 . More specific physical and chemical properties such as melting point, solubility, etc., are not available in the retrieved data.Scientific Research Applications

Synthesis and Chemical Reactions

Diels-Alder Components : 4-[3-(Trifluoromethyl)phenyl]butanoic acid derivatives are used in Diels-Alder reactions to create functionalized benzenes and pyridines, showing versatility in chemical synthesis (Volle & Schlosser, 2002).

Organic Synthesis : The acid serves as a precursor in the synthesis of enantiomerically pure hydroxy-butanoic acid derivatives, important for various organic syntheses (Gautschi et al., 1994).

Liquid Crystals : It's used to synthesize novel ferroelectric liquid crystals, contributing to materials science and display technology (Aoki & Nohira, 1997).

Pharmaceutical Intermediates : The compound is a key intermediate in the synthesis of various pharmaceutical agents, demonstrating its importance in drug development (Guo-qing, 2013).

Material Science and Nanotechnology

Nematic Liquid Crystals : Optically active derivatives of the acid are used in chiral dopants for nematic liquid crystals, highlighting its application in advanced material sciences (Tojo et al., 2006).

Synthetic Ion Channels : Derivatives are employed in the optical gating of synthetic ion channels, paving the way for innovative uses in nanofluidics and sensing technologies (Ali et al., 2012).

Catalysis and Reaction Mechanisms

Rhodium-Catalyzed Reactions : It's involved in rhodium-catalyzed trifluoromethylation reactions, signifying its role in developing new catalytic processes (Sato et al., 2006).

Stereoselective Reductions : The acid's derivatives influence stereoselective reductions in microbial processes, indicating its significance in biotransformations (Arnone et al., 1998).

properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c12-11(13,14)9-5-1-3-8(7-9)4-2-6-10(15)16/h1,3,5,7H,2,4,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSHBPXDRHJEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxybenzyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B169812.png)

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B169822.png)

![6-Methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B169829.png)

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B169846.png)